molecular formula C12H5F5O2S B14135020 Methyl 5-(perfluorophenyl)thiophene-2-carboxylate

Methyl 5-(perfluorophenyl)thiophene-2-carboxylate

Cat. No.: B14135020
M. Wt: 308.23 g/mol
InChI Key: HVOFKXNYDOZWLS-UHFFFAOYSA-N
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Description

Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate is a chemical compound characterized by the presence of a pentafluorophenyl group attached to a thiophene ring, which is further esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate typically involves the esterification of 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms on the pentafluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The pentafluorophenyl group can engage in strong π-π interactions with aromatic residues in proteins, while the thiophene ring can participate in various electronic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4,5,6-pentafluorophenylacetate
  • 2-Methyl-5-(2,3,4,5,6-pentafluorophenyl)thiophene
  • 2,3,4,5,6-Pentafluorophenylacetic acid

Uniqueness

Methyl 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophenecarboxylate is unique due to the combination of the pentafluorophenyl group and the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H5F5O2S

Molecular Weight

308.23 g/mol

IUPAC Name

methyl 5-(2,3,4,5,6-pentafluorophenyl)thiophene-2-carboxylate

InChI

InChI=1S/C12H5F5O2S/c1-19-12(18)5-3-2-4(20-5)6-7(13)9(15)11(17)10(16)8(6)14/h2-3H,1H3

InChI Key

HVOFKXNYDOZWLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(S1)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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